Ethyl difluoroacetate

Catalog No.
S1894537
CAS No.
454-31-9
M.F
C4H6F2O2
M. Wt
124.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl difluoroacetate

CAS Number

454-31-9

Product Name

Ethyl difluoroacetate

IUPAC Name

ethyl 2,2-difluoroacetate

Molecular Formula

C4H6F2O2

Molecular Weight

124.09 g/mol

InChI

InChI=1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3

InChI Key

GZKHDVAKKLTJPO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(F)F

Canonical SMILES

CCOC(=O)C(F)F

The exact mass of the compound Ethyl difluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl difluoroacetate (EDFA, CAS 454-31-9) is a partially fluorinated ester characterized by a difluoromethyl (-CF2H) group. In industrial and advanced research procurement, it is primarily sourced as a high-performance electrolyte co-solvent and SEI-forming additive for wide-temperature lithium-ion batteries, as well as a bench-stable fluorinated building block for organic synthesis. With a boiling point of 99.2 °C and a closed-cup flash point of approximately 23.9 °C, EDFA offers a highly processable liquid profile that bridges the gap between non-fluorinated acetates and fully fluorinated analogs.

Generic substitution of ethyl difluoroacetate with close analogs fundamentally alters process safety and application performance. In battery electrolyte formulations, substituting EDFA with the highly fluorinated ethyl trifluoroacetate (ETFA) severely degrades lithium salt (e.g., LiPF6) dissociation, while using the monofluoro analog (EFA) increases Li+ binding energy, destroying the delicate solvation balance required for low-temperature operation [1]. In synthetic workflows, replacing EDFA with ETFA strictly changes the reaction outcome from α-monofluoro esters to α,α-difluoro esters during defluorinative alkylation [2]. Furthermore, attempting to use ETFA in large-scale formulations introduces severe volatility and flammability hazards due to its drastically lower boiling and flash points compared to EDFA .

Optimal Solvation Energy and Salt Dissociation in Low-Temperature LIBs

In the design of weakly solvating electrolytes for wide-temperature lithium-ion batteries, the degree of fluorination directly dictates Li+ binding energy and salt dissociation. Research demonstrates that moderately fluorinated ethyl difluoroacetate (EDFA) achieves a superior balance compared to its analogs. Specifically, EDFA provides better LiPF6 salt dissociation than the highly fluorinated ethyl trifluoroacetate (ETFA), while maintaining a lower Li+ binding energy than the less-fluorinated ethyl fluoroacetate (EFA) [1]. This specific solvation sheath enables rapid desolvation kinetics and the formation of a low-resistance solid electrolyte interphase (SEI), allowing graphite anodes to achieve exceptional fast-charging capabilities (e.g., 196 mAh g−1 at 6 C) and stable low-temperature performance down to -60 °C [1].

Evidence DimensionSalt dissociation and Li+ binding energy balance
Target Compound DataEDFA: Optimal trade-off (lower binding energy than EFA, superior salt dissociation vs. ETFA)
Comparator Or BaselineETFA (poor salt dissociation); EFA (higher binding energy)
Quantified DifferenceEnables 196 mAh g−1 at 6 C in graphite anodes and operation down to -60 °C
ConditionsWide-temperature LIB electrolyte formulation (LiPF6 / fluorinated ester)

Procuring EDFA instead of ETFA or EFA prevents the severe trade-off between ionic conductivity and weak Li+ affinity, ensuring reliable fast-charging and extreme low-temperature battery operation.

Superior Thermal Handling and Reduced Flammability Profile

For industrial procurement and large-scale formulation, the thermal and flammability properties of the solvent are critical. Ethyl difluoroacetate (EDFA) exhibits a boiling point of 99.2 °C and a closed-cup flash point of approximately 23.9 °C . In stark contrast, the closely related ethyl trifluoroacetate (ETFA) is highly volatile with a boiling point of 60–62 °C and a dangerously low flash point of -1 to -4.5 °C . This quantitative difference means EDFA can be handled as a standard flammable liquid under ambient conditions without the stringent, extreme-cold storage, and specialized explosion-proof handling requirements necessitated by ETFA, significantly reducing process engineering costs.

Evidence DimensionBoiling point and Flash point
Target Compound DataBP: 99.2 °C; Flash point: ~23.9 °C
Comparator Or BaselineETFA (BP: 60-62 °C; Flash point: -1 to -4.5 °C)
Quantified Difference+38 °C higher boiling point; ~25 °C higher flash point
ConditionsStandard atmospheric pressure; closed-cup flash point testing

EDFA's significantly higher boiling and flash points drastically reduce evaporative losses and explosion risks during large-scale electrolyte formulation or chemical synthesis compared to ETFA.

Access to α-Monofluoro Esters via Photochemical C-F Activation

While ethyl trifluoroacetate (ETFA) is commonly used to synthesize α,α-difluoro esters via defluorinative alkylation, ethyl difluoroacetate (EDFA) offers a distinct, non-interchangeable synthetic pathway. Under photochemical C-F activation conditions using a diaryl ketone HAT catalyst, EDFA undergoes hydroalkylation with diverse alkenes to selectively yield α-monofluoro esters [1]. Although EDFA exhibits a more challenging reduction potential (-2.9 V vs SCE) compared to ETFA, adjusting to increased loadings and extended reaction times affords the monofluoro products in good to excellent yields [1]. This makes EDFA a highly specific precursor for introducing the monofluoromethyl ester motif, a transformation impossible to achieve using ETFA.

Evidence DimensionProduct selectivity in photochemical defluorinative alkylation
Target Compound DataEDFA yields α-monofluoro esters (Reduction potential: -2.9 V vs SCE)
Comparator Or BaselineETFA yields α,α-difluoro esters
Quantified DifferenceStrict divergence in product fluorination degree (monofluoro vs. difluoro)
ConditionsPhotochemical HAT catalysis with diaryl ketone, alkene substrates

Buyers targeting the synthesis of α-monofluoro ester building blocks for pharmaceutical development must procure EDFA, as the more common ETFA will exclusively yield difluorinated analogs.

Bench-Stable Alternative to Bromodifluoroacetates

In transition-metal-catalyzed difluoromethylation, ethyl bromodifluoroacetate (BrCF2CO2Et) is a traditional radical precursor but suffers from high cost and the presence of a reactive bromide leaving group. EDFA serves as a commodity, bench-stable alternative for generating fluorinated building blocks. Research highlights that using stable fluoroacetates like EDFA provides unquestionable economic and handling advantages over niche materials like bromo- or iododifluoroacetates, which can cost significantly more per mmol [1]. Furthermore, EDFA can be activated via TMS enolates or photochemical means to achieve coupling without the competing side reactions associated with bromide single-electron transfer pathways [1].

Evidence DimensionReagent stability and cost-efficiency
Target Compound DataEDFA: Bench-stable, low-cost commodity starting material
Comparator Or BaselineEthyl bromodifluoroacetate: Expensive, reactive halogenated precursor
Quantified DifferenceOrders of magnitude reduction in reagent cost per mmol with improved shelf stability
ConditionsStandard laboratory storage and scale-up procurement

Procuring EDFA instead of brominated analogs drastically reduces raw material costs and eliminates the storage instability associated with reactive halodifluoroacetates.

Wide-Temperature Lithium-Ion Battery Electrolytes

Formulating weakly solvating electrolytes (WSEs) where EDFA's optimal salt dissociation and low Li+ binding energy enable fast charging and stable operation down to -60 °C, outperforming both EFA and ETFA [1].

Synthesis of α-Monofluoro Ester Building Blocks

Utilizing EDFA in photochemical C-F activation to perform defluorinative alkylation on unactivated alkenes, producing monofluoro analogs for pharmaceutical libraries, a pathway inaccessible when using ETFA[2].

Large-Scale Fluorinated Solvent Blending

Using EDFA as a safer, less volatile co-solvent in industrial formulations where the extreme volatility and flammability of ethyl trifluoroacetate (ETFA) pose unacceptable process engineering and safety risks .

Cost-Effective Difluoromethylation Workflows

Replacing expensive and unstable ethyl bromodifluoroacetate with bench-stable EDFA in multi-step organic synthesis via enolate activation or advanced photoredox catalysis to reduce raw material costs [2].

XLogP3

0.9

Boiling Point

100.0 °C

LogP

0.87 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 174 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (68.39%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (31.61%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (98.28%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (67.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (67.82%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable

Flammable;Corrosive;Environmental Hazard

Other CAS

454-31-9

Wikipedia

Ethyl difluoroacetate

General Manufacturing Information

Acetic acid, 2,2-difluoro-, ethyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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